molecular formula C22H22N2O4S2 B2483144 2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 1428373-36-7

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2483144
CAS No.: 1428373-36-7
M. Wt: 442.55
InChI Key: WECHIYSKUGMGCH-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a synthetic small molecule featuring a tetrahydroisoquinoline core scaffold. This core structure is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structural motifs, particularly those incorporating the thiophene-2-carbonyl group and sulfonamide functionality, have been investigated for their potential to modulate neuropeptide signaling pathways. Specifically, research into analogous heterocyclic compounds has highlighted their value as tools for studying the orexin receptor system, which plays a critical role in regulating sleep-wake states, arousal, and energy homeostasis . The integration of the ethanesulfonamide group in this molecule is a key feature, as sulfonamides are a common pharmacophore known to contribute to target binding affinity and selectivity in drug discovery efforts . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate complex biological mechanisms. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c25-22(21-7-4-13-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-12-28-20-5-2-1-3-6-20/h1-9,13,15,23H,10-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHIYSKUGMGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, synthesis methods, and various biological assays.

Chemical Structure and Properties

The compound features a complex structure that includes a phenoxy group, a thiophene-2-carbonyl moiety, and a tetrahydroisoquinoline nucleus. The presence of these diverse functional groups contributes to its biological activity.

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. For instance, one method involves the reaction of thiophene derivatives with isoquinoline precursors under controlled conditions to yield the target compound with high purity.

Antioxidant Activity

Research indicates that derivatives of the compound exhibit significant antioxidant properties. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity. For example, compounds with similar structures have shown antioxidant activity exceeding that of ascorbic acid by approximately 1.26 times .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

  • Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Findings : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

A summary of anticancer activity is presented in the following table:

Cell Line IC50 Value (µM) Activity Level
U-8715High
MDA-MB-23125Moderate

The biological activity is hypothesized to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative stress in cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • A study on hydrazone derivatives indicated that modifications at specific positions significantly enhance their anticancer activity .
  • Another investigation into thiophene-containing compounds revealed their potential as effective antioxidants and anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-Containing Compounds

The ethanesulfonamide group in the target compound shares functional similarity with sulfonylurea herbicides listed in , such as metsulfuron methyl ester (CAS: —) and ethametsulfuron methyl ester (CAS: —). However, structural distinctions lead to divergent applications:

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Core Structure Tetrahydroisoquinoline-thiophene hybrid Triazine-benzoate backbone
Sulfonamide Linkage Direct attachment to tetrahydroisoquinoline Linked via urea bridge to triazine ring
Application Hypothesized CNS/pharmaceutical activity Herbicidal action (acetolactate synthase inhibition)
Toxicity Unknown; thiophene derivatives may pose understudied risks Well-characterized pesticide toxicity (e.g., low mammalian toxicity)

Key Insight : The target compound’s sulfonamide is part of a larger, rigid heterocyclic system, likely directing it toward mammalian targets rather than plant enzyme inhibition.

Thiophene-Containing Analogs

The thiophene-2-carbonyl group distinguishes the target compound from phenyl or furanyl analogs. highlights thiophene fentanyl hydrochloride , a synthetic opioid with a thiophene substituent. Comparisons include:

Feature Target Compound Thiophene Fentanyl Hydrochloride
Thiophene Position 2-Carbonyl on tetrahydroisoquinoline 2-Thiophenoyl on piperidine (fentanyl core)
Primary Activity Unknown; structural similarity to CNS modulators µ-opioid receptor agonism (analgesic/toxic effects)
Toxicology Not studied; warnings apply to under-researched thiophene analogs High toxicity; limited toxicological data due to illicit use

Key Insight : Thiophene substitution may enhance metabolic resistance compared to phenyl groups but introduces uncertainty in safety profiles.

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline scaffolds are prevalent in alkaloids and synthetic drugs (e.g., antispasmodics, dopamine regulators).

  • Rigidity vs. Flexibility: The tetrahydroisoquinoline core in the target compound may improve receptor selectivity over flexible alkylamine derivatives.

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